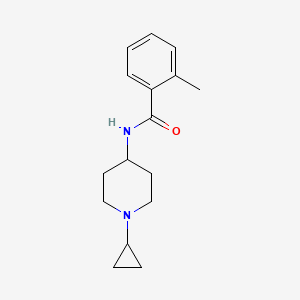![molecular formula C13H13ClN2O B7501555 N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as SR141716A, is a selective antagonist of the cannabinoid receptor CB1. This compound has been widely used in scientific research to study the effects of the endocannabinoid system and its role in various physiological processes.
作用機序
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide acts as a competitive antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. By blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can modulate the activity of the endocannabinoid system and alter various physiological processes.
Biochemical and Physiological Effects:
The use of N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has revealed a wide range of biochemical and physiological effects related to the endocannabinoid system. For example, studies have shown that N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can reduce food intake and body weight, suggesting a role for the endocannabinoid system in appetite regulation. Additionally, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to reduce pain sensitivity and inflammation, suggesting a potential therapeutic application for this compound.
実験室実験の利点と制限
One advantage of using N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide in scientific research is its selectivity for the CB1 receptor, which allows for more precise modulation of the endocannabinoid system. However, one limitation of using N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is its potential for off-target effects, especially at high concentrations. Therefore, careful dose-response studies are necessary to ensure the specificity of the effects observed.
将来の方向性
There are several future directions for research involving N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential therapeutic applications of CB1 receptor antagonists, including the treatment of obesity, pain, and addiction.
In conclusion, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is a selective CB1 receptor antagonist that has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its use has revealed a wide range of effects related to appetite regulation, pain sensitivity, and inflammation, among others. While there are limitations to its use, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide remains a valuable tool for studying the endocannabinoid system and its potential therapeutic applications.
合成法
The synthesis of N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide involves several steps, including the preparation of the pyrrole-2-carboxamide intermediate and the subsequent coupling with the chlorobenzyl moiety. The final product is obtained after purification through chromatography and recrystallization.
科学的研究の応用
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been used in numerous studies to investigate the role of the endocannabinoid system in various physiological processes, including pain perception, appetite regulation, and addiction. It has also been used to study the effects of cannabinoids on the central nervous system and their potential therapeutic applications.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16(13(17)12-3-2-8-15-12)9-10-4-6-11(14)7-5-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVARFPPYQLTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)
![3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7501496.png)
![4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7501498.png)





![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)


![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)

